Neohalicholactone

Description

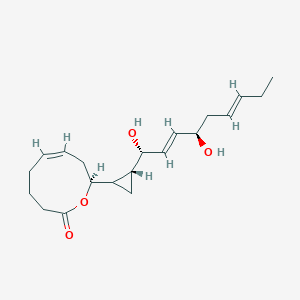

Structure

3D Structure

Properties

CAS No. |

124190-21-2 |

|---|---|

Molecular Formula |

C4H2Br2MgS |

Molecular Weight |

334.4 g/mol |

IUPAC Name |

(2S,4Z)-2-[(2R)-2-[(1R,2E,4R,6E)-1,4-dihydroxynona-2,6-dienyl]cyclopropyl]-3,6,7,8-tetrahydro-2H-oxonin-9-one |

InChI |

InChI=1S/C20H30O4/c1-2-3-6-9-15(21)12-13-18(22)16-14-17(16)19-10-7-4-5-8-11-20(23)24-19/h3-4,6-7,12-13,15-19,21-22H,2,5,8-11,14H2,1H3/b6-3+,7-4-,13-12+/t15-,16-,17?,18-,19+/m1/s1 |

InChI Key |

BTDSTEQIFQUGOV-HQAQAYCDSA-N |

SMILES |

CCC=CCC(C=CC(C1CC1C2CC=CCCCC(=O)O2)O)O |

Isomeric SMILES |

CC/C=C/C[C@H](/C=C/[C@H]([C@@H]1CC1[C@@H]2C/C=C\CCCC(=O)O2)O)O |

Canonical SMILES |

CCC=CCC(C=CC(C1CC1C2CC=CCCCC(=O)O2)O)O |

Synonyms |

neohalicholactone |

Origin of Product |

United States |

Source and Isolation Research

Subsequent Isolation from Marine Algae (e.g., Laminaria sinclairii)

Similarly, there is no scientific evidence in the available literature to suggest the isolation of Neohalicholactone from the marine alga Laminaria sinclairii. Research on the chemical constituents of Laminaria species has revealed a variety of compounds, including polysaccharides, phlorotannins, and other lipids, but this compound has not been identified among them.

Methodological Advancements in Natural Product Isolation for Oxylipins

The isolation of oxylipins from natural sources presents unique challenges due to their often low abundance, chemical instability, and the complexity of the biological matrix. Over the years, significant advancements in analytical and chromatographic techniques have been pivotal in overcoming these hurdles.

Early methods for the isolation of fatty acid derivatives relied heavily on classical chromatographic techniques such as column chromatography over silica (B1680970) gel and thin-layer chromatography (TLC). While foundational, these methods often suffered from limited resolution and the potential for sample degradation.

The advent of High-Performance Liquid Chromatography (HPLC) , particularly in its reversed-phase and normal-phase modalities, revolutionized the field. HPLC offers superior separation efficiency, allowing for the purification of individual oxylipins from complex mixtures with high purity. The use of various detectors, including UV-Vis and refractive index detectors, further enhances the ability to track and isolate target compounds.

More recently, Ultra-High-Performance Liquid Chromatography (UHPLC) has emerged as a powerful tool, offering even greater resolution and sensitivity in shorter analysis times. When coupled with high-resolution mass spectrometry (HRMS), UHPLC-MS has become the gold standard for the analysis and tentative identification of known and novel oxylipins in crude extracts, a process often referred to as dereplication.

Supercritical Fluid Chromatography (SFC) is another advanced technique that has found application in the separation of lipids, including oxylipins. Using supercritical carbon dioxide as the mobile phase, SFC can provide unique selectivity for these often-sensitive compounds.

Furthermore, advancements in extraction techniques have also played a crucial role. Supercritical Fluid Extraction (SFE) and Pressurized Liquid Extraction (PLE) offer more efficient and selective extraction of lipids from biological matrices compared to traditional solvent extraction methods, often with reduced solvent consumption and lower risk of thermal degradation.

These methodological advancements are continuously refining the process of natural product discovery, enabling the isolation and characterization of novel oxylipins from diverse marine and terrestrial organisms. While this compound remains an elusive compound based on current scientific literature, the application of these modern techniques will be instrumental in any future endeavors to isolate it or other novel oxylipins.

Advanced Biosynthesis and Pathway Elucidation

Polyunsaturated Fatty Acid (PUFA) Precursors and Metabolic Origin

The biosynthesis of oxylipins, a broad class of oxygenated fatty acid metabolites, is fundamentally rooted in the availability of polyunsaturated fatty acid (PUFA) precursors. In marine ecosystems, organisms like sponges are rich sources of C18, C20, and C22 PUFAs, which serve as the primary substrates for the enzymatic machinery that generates the vast diversity of oxylipins. mdpi.comnih.gov For neohalicholactone, it is hypothesized that its carbon skeleton originates from a C20 or C22 PUFA, such as arachidonic acid (ARA), eicosapentaenoic acid (EPA), or docosahexaenoic acid (DHA). These precursors are integral components of cell membranes and can be liberated by phospholipases to enter the oxylipin biosynthetic pathway.

The structural features of this compound, particularly its extended carbon chain, suggest a metabolic origin from long-chain PUFAs that are abundant in marine organisms. The biosynthesis is thought to be initiated by the oxidation of one of these PUFAs, leading to the formation of a hydroperoxy derivative, which then undergoes a cascade of further transformations.

Table 1: Potential PUFA Precursors for this compound Biosynthesis

| PUFA Precursor | Abbreviation | Carbon Chain Length and Unsaturation |

|---|---|---|

| Arachidonic Acid | ARA | 20:4 (n-6) |

| Eicosapentaenoic Acid | EPA | 20:5 (n-3) |

| Docosahexaenoic Acid | DHA | 22:6 (n-3) |

Enzymatic Pathways in this compound Biosynthesis

The conversion of PUFA precursors into the complex structure of this compound is believed to be orchestrated by a suite of enzymes that exhibit remarkable selectivity.

Central to the proposed biosynthetic pathway are lipoxygenases (LOXs), a family of non-heme iron-containing enzymes that catalyze the dioxygenation of PUFAs. mdpi.com LOXs are known to introduce a hydroperoxy group at specific positions on the fatty acid backbone. In the context of this compound and the related halicholactone, a 15-lipoxygenase is proposed to initiate the biosynthetic cascade. researchgate.net This enzyme would introduce a hydroperoxide at carbon 15 of a C20 PUFA.

Following the initial lipoxygenation, the resulting fatty acid hydroperoxide is a versatile intermediate that can be further metabolized by other enzymes, such as hydroperoxide lyases, peroxygenases, or reductases, to generate the diverse array of functional groups present in this compound, including the lactone and cyclopropane (B1198618) moieties.

A hallmark of enzymatic reactions is their high degree of stereo- and regioselectivity, which is crucial for the formation of a specific natural product like this compound with its defined stereochemistry. The initial lipoxygenation step is both regio- and stereospecific, determining the position and the stereochemical configuration of the resulting hydroperoxide. Subsequent enzymatic transformations would proceed with similar precision to construct the multiple chiral centers within the this compound molecule. The formation of the nine-membered lactone ring and the trans-disubstituted cyclopropane ring are also expected to be under strict enzymatic control to ensure the correct stereochemical outcome.

Nonenzymatic Contributions to Oxylipin Formation

While enzymatic processes are central to the biosynthesis of this compound, the potential contribution of nonenzymatic reactions cannot be entirely discounted. The marine environment is rich in reactive oxygen species (ROS), which can lead to the nonenzymatic oxidation of PUFAs, a process known as autoxidation. mdpi.com This can generate a complex mixture of fatty acid hydroperoxides.

It has been suggested that the formation of the cyclopropane ring in some fatty acids may proceed through intermediate steps involving the formation of hydroperoxide groups. researchgate.net While the formation of the cyclopropane ring in this compound is likely an enzymatically controlled process to ensure stereospecificity, it is plausible that a nonenzymatic rearrangement of a hydroperoxide intermediate could contribute to its formation.

Comparative Biosynthetic Analyses with Related Oxylipins and Lactones

The proposed biosynthetic pathway for this compound draws heavily on comparisons with other structurally related marine oxylipins. For instance, the constanolactones, another class of cyclopropyl-lactone containing oxylipins, are also thought to be derived from PUFAs via a lipoxygenase-mediated pathway. The structural similarities between this compound and other marine-derived lactones, such as hybridalactone, which also contains a cyclopropane and a macrolactone ring, suggest a conserved biosynthetic strategy. mdpi.com

The formation of the cyclopropane ring is a particularly intriguing aspect of this compound's biosynthesis. Nature has evolved diverse enzymatic strategies for cyclopropane ring formation. rsc.org In the context of fatty acid-derived molecules, one proposed mechanism involves the intramolecular rearrangement of a hydroperoxide or a related reactive intermediate. This is distinct from the more common mechanism involving the transfer of a methylene (B1212753) group from S-adenosylmethionine (SAM).

Stereochemical Investigations and Structural Confirmation

Determination of Relative Stereochemistry

The relative stereochemistry of neohalicholactone was initially established through spectroscopic data and was later confirmed by X-ray diffraction analysis. researchgate.net This powerful technique provided precise information about the spatial arrangement of atoms relative to one another within the molecule's crystal lattice. Key stereochemical features, such as the orientation of substituents on the nine-membered lactone ring and the trans-disubstituted cyclopropane (B1198618) ring, were elucidated through these crystallographic studies. researchgate.net The analysis of coupling constants in proton NMR (¹H NMR) spectroscopy also offered valuable insights into the dihedral angles between adjacent protons, further corroborating the relative configurations of the stereocenters.

Elucidation of Absolute Stereochemistry

The absolute stereochemistry of this compound, particularly at the C-15 hydroxyl group, has been a key focus of investigation. nih.govacs.org An unequivocal determination was achieved for this compound isolated from the brown alga Laminaria sinclairii. nih.govacs.org This analysis revealed that the algal-derived this compound possesses an absolute stereochemistry opposite to that initially proposed for the related compound, halicholactone, which was isolated from a marine sponge. nih.govacs.org

The total synthesis of this compound in its enantiomerically pure form provided the ultimate confirmation of the absolute configuration. acs.org This synthetic endeavor, which involved constructing the molecule from chiral starting materials of known absolute stereochemistry, successfully produced a compound with spectroscopic and chiroptical data identical to the natural product. acs.org This achievement solidified the originally assigned absolute configuration. acs.org

| Stereocenter | Determined Configuration | Method of Determination |

| C-15 | S (in algal isolate) | Derivatization and Ozonolysis acs.org |

| Multiple | Confirmed | Total Synthesis acs.org |

Application of Advanced Spectroscopic Techniques for Stereochemical Assignment (e.g., X-ray Crystallography)

X-ray crystallography has been a pivotal technique in deciphering the complex stereostructure of this compound and its synthetic intermediates. researchgate.netrsc.org While a crystal structure of the entire natural product was not initially reported, the synthesis and X-ray crystallographic analysis of the right-hand hemisphere of this compound, which contains the nine-membered lactone and the cyclopropane ring, was accomplished. rsc.org This provided definitive proof of the relative stereochemistry within this significant portion of the molecule.

The initial structural formulation and determination of relative stereochemistry for this compound relied heavily on X-ray diffraction analysis of the natural product itself. researchgate.net This technique allowed for the unambiguous assignment of the relative configuration of the five stereocenters present in the molecule. researchgate.net

Summary of Crystallographic Data Application

| Molecular Fragment | Technique | Outcome |

|---|---|---|

| This compound | X-ray Diffraction Analysis | Determination of relative stereochemistry researchgate.net |

Chemical Correlation and Derivatization Studies for Stereochemical Proof

To determine the absolute stereochemistry at the C-15 position of this compound isolated from Laminaria sinclairii, a chemical derivatization strategy was employed. acs.org The natural product was converted into its (—)-menthoxycarbonyl (MC) derivative. acs.org This was followed by oxidative ozonolysis to cleave the molecule and isolate a smaller fragment containing the C-15 stereocenter. acs.org This fragment was then further derivatized and analyzed, allowing for the unequivocal assignment of the absolute configuration at this center. acs.org This chemical correlation provided a robust and independent confirmation of the stereochemistry determined by other means.

Chemical Synthesis Strategies and Methodologies

Total Synthesis Approaches to Neohalicholactone

The total synthesis of this compound has been successfully achieved, confirming its absolute configuration. acs.org These synthetic endeavors often focus on the strategic construction of the key structural features: the trans-substituted cyclopropane (B1198618) core and the nine-membered unsaturated lactone ring. acs.org A common approach involves the synthesis of advanced intermediates or key fragments that can be elaborated to the final target molecule. acs.orgresearchgate.net

The total synthesis of this compound has effectively utilized a convergent strategy. acs.orgthieme-connect.com In one prominent approach, the molecule was divided into two major components that were synthesized separately and then coupled in a late-stage reaction. acs.org This convergent synthesis involved deriving both major fragments from the enantiomers of commercially available malic acid. acs.org This strategy of initially preparing an enantiopure bifunctional cyclopropane ring and then building the rest of the molecule onto this framework represents an effective convergent pathway. acs.org

Controlling the stereochemistry at multiple chiral centers is a critical aspect of synthesizing this compound. Both stereoselective and enantioselective methods are employed to ensure the correct three-dimensional arrangement of atoms in the final molecule. acs.orgnih.gov Enantioselective synthesis aims to produce a single enantiomer of a chiral product. nih.gov

A key structural feature of this compound is its trans-substituted cyclopropane ring. acs.org The stereoselective formation of this ring is a pivotal step in many synthetic routes. acs.orgnih.gov This has been achieved through various methods, including the Simmons-Smith cyclopropanation and other transition metal-catalyzed reactions. researchgate.netunl.pt

One effective method involves the stereoselective cyclopropanation of an allylic alcohol, such as trans-cinnamyl alcohol, using a chiral dioxaborolane ligand to induce asymmetry. acs.orgnih.gov This approach allows for the creation of a strategically functionalized cyclopropane intermediate which serves as a central building block for the rest of the molecule. acs.orgnih.govacs.org The hydroxyl group of the allylic alcohol directs the cyclopropanating reagent to one face of the double bond, leading to high diastereoselectivity. unl.pt

Diastereoselective reactions are crucial for establishing the correct relative stereochemistry between different chiral centers within the molecule. youtube.com In the synthesis of this compound, such reactions are employed to control the configuration of newly formed stereocenters relative to those already present in the molecule. For example, the coupling of the side chain to the core structure often involves diastereoselective additions to aldehydes or other carbonyl groups, where an existing chiral center influences the stereochemical outcome of the reaction. acs.org

The construction of the nine-membered lactone ring is one of the most challenging steps in the total synthesis of this compound due to unfavorable entropic and transannular interactions. researchgate.netelsevierpure.com Various macrocyclization techniques have been developed to overcome these challenges in the synthesis of medium-sized rings. researchgate.net

The Yamaguchi lactonization (also known as Yamaguchi esterification) is a widely used and effective method for the formation of macrolactones under mild conditions. quimicaorganica.orgwikipedia.org This reaction was a key step in the successful total synthesis of this compound for the formation of the nine-membered ring. acs.org

The procedure involves the reaction of a hydroxy acid with 2,4,6-trichlorobenzoyl chloride in the presence of a base like triethylamine (B128534) to form a mixed anhydride (B1165640). quimicaorganica.orgwikipedia.org This activated intermediate is then treated with 4-dimethylaminopyridine (B28879) (DMAP) under high dilution conditions, which promotes the intramolecular cyclization to yield the desired macrolactone. quimicaorganica.orgnih.gov The use of high dilution is critical to favor the intramolecular reaction over intermolecular polymerization. quimicaorganica.org

Table 2: Key Reagents in Yamaguchi Lactonization

| Reagent | Role in the Reaction |

|---|---|

| Hydroxy acid | The precursor molecule containing the alcohol and carboxylic acid functionalities to be cyclized. |

| 2,4,6-Trichlorobenzoyl chloride (Yamaguchi Reagent) | Activates the carboxylic acid by forming a mixed anhydride. wikipedia.org |

| Triethylamine (Et₃N) | A base used to neutralize the hydrochloric acid byproduct during anhydride formation. quimicaorganica.org |

| 4-Dimethylaminopyridine (DMAP) | A nucleophilic catalyst that facilitates the intramolecular acyl transfer to form the lactone. wikipedia.org |

| Toluene | A non-polar solvent, often used under high dilution to promote intramolecular cyclization. quimicaorganica.org |

Macrocyclization Techniques for Nine-Membered Lactone Ring Formation

Ring-Closing Metathesis (RCM)

Ring-closing metathesis (RCM) has been a key strategy in the construction of the challenging nine-membered unsaturated lactone core of this compound. In a stereoselective synthesis of the C1-C13 fragment of this compound, researchers utilized a second-generation Grubbs catalyst to facilitate this crucial cyclization step. researchgate.net

The synthesis commenced from (R)-isopropylidene glyceraldehyde, which was elaborated over several steps to a diene precursor. This precursor, upon treatment with the ruthenium-based catalyst, underwent an intramolecular olefin metathesis to form the nine-membered ring. The reaction conditions were optimized to favor the formation of the desired Z-alkene within the macrocycle, a critical feature of the this compound structure. researchgate.net

| Parameter | Details | Reference |

|---|---|---|

| Starting Material | Acyclic diene precursor derived from (R)-isopropylidene glyceraldehyde | researchgate.net |

| Catalyst | Grubbs' second-generation catalyst | researchgate.net |

| Solvent | Anhydrous CH2Cl2 | researchgate.net |

| Key Transformation | Formation of a nine-membered unsaturated lactone | researchgate.net |

| Stereochemical Outcome | Formation of the desired Z-double bond | researchgate.net |

Key Carbon-Carbon Bond Forming Reactions (e.g., Wittig Reaction, Cr(II)/Ni(II) Mediated Coupling)

The convergent total synthesis of this compound has relied on powerful and stereoselective carbon-carbon bond-forming reactions to assemble its complex framework from smaller, chiral fragments. Notably, the Wittig reaction and chromium(II)/nickel(II)-mediated coupling have played pivotal roles. acs.org

Wittig Reaction: A cis-selective Wittig reaction was employed in the synthesis of a key fragment of this compound. This reaction established the required (Z)-alkene geometry in the side chain of the molecule. The choice of a non-stabilized ylide and specific reaction conditions were crucial for achieving the desired cis-selectivity, which is a common challenge in olefination reactions. acs.org

Cr(II)/Ni(II) Mediated Coupling: A late-stage coupling of two advanced fragments was accomplished using a Nozaki-Hiyama-Kishi (NHK) reaction. This Cr(II)/Ni(II) mediated coupling is particularly well-suited for complex substrates due to its high functional group tolerance and mild reaction conditions. In the total synthesis of this compound, this reaction was used to unite a vinyl iodide fragment with an aldehyde fragment, stereoselectively forming a key carbon-carbon bond and bringing together the major components of the molecule in a convergent manner. acs.org

| Reaction | Reactants | Key Transformation | Reference |

|---|---|---|---|

| cis-selective Wittig Reaction | A phosphonium (B103445) ylide and an aldehyde | Formation of a (Z)-alkene in the side chain | acs.org |

| Cr(II)/Ni(II) Mediated Coupling | A vinyl iodide and an aldehyde | Late-stage coupling of two major fragments | acs.org |

Fragment Synthesis and Strategic Intermediate Derivatization

One notable example is the stereoselective synthesis of the C1-C13 fragment of this compound. researchgate.net This fragment contains the nine-membered lactone and the cyclopropane ring, representing a significant portion of the natural product's core structure. The synthesis began with a readily available chiral starting material, (R)-isopropylidene glyceraldehyde, and employed key transformations such as a Simmons-Smith cyclopropanation and the previously mentioned Ring-Closing Metathesis (RCM) to construct the intricate architecture of this fragment. researchgate.net

In the total synthesis reported by Scheidt and coworkers, the two major fragments that were coupled were both derived from the enantiomers of commercially available malic acid. acs.org The synthesis of these fragments involved a series of stereocontrolled reactions to install the required stereocenters. While the syntheses inherently involved the conversion of numerous intermediates, the available literature does not focus on "strategic intermediate derivatization" as a distinct area of investigation for the purpose of creating analogues or probing structure-activity relationships. The transformations of intermediates were primarily directed towards the efficient construction of the natural product itself.

Synthetic Confirmation of Established Stereostructures

One of the significant outcomes of the total synthesis of this compound has been the unambiguous confirmation of its absolute configuration. The initial assignment of the stereochemistry of this compound was based on spectroscopic data and X-ray diffraction analysis. researchgate.net

The total synthesis by Scheidt and coworkers, by starting from precursors of known absolute stereochemistry (the enantiomers of malic acid) and employing stereocontrolled reactions, resulted in the synthesis of a single enantiomer of this compound. acs.org The comparison of the spectroscopic data and optical rotation of the synthetic material with that of the natural product provided definitive proof of the absolute stereochemistry of this compound. This work served to confirm the original assignment made by Yamada and Clardy. acs.org

Furthermore, this synthetic effort also helped to clarify the structure of a related natural product. Through the preparation of diastereoisomers, it was demonstrated that another reported compound closely related to this compound was likely its C-15 epimer. acs.org

Development of Novel Synthetic Methodologies Inspired by the this compound Scaffold

A thorough review of the scientific literature indicates that while the synthesis of this compound has utilized and validated powerful existing synthetic methods, it has not, to date, been explicitly cited as the inspiration for the development of entirely new synthetic methodologies or reactions. The primary focus of the synthetic work on this compound has been on achieving the total synthesis of the natural product itself and confirming its structure.

Biological Activities and Mechanistic Studies Excluding Human Clinical Data

Exploration of Molecular Mechanisms of Action

Computational Modeling and Docking Studies for Mechanistic Insights:No computational studies or molecular docking analyses for neohalicholactone have been published.

As the scientific community continues to explore the vast chemical diversity of natural products, it is possible that this compound may become a subject of future research. However, based on the current body of scientific literature, a detailed article on its biological activities and mechanisms of action cannot be constructed.

Preclinical In Vivo Data for this compound Not Available in Publicly Accessible Literature

Despite a thorough search of scientific databases and research articles, no specific preclinical in vivo efficacy, pharmacokinetic, or biodistribution data for the chemical compound “this compound” has been identified in the public domain. Scientific literature extensively covers the related marine natural product, Halichondrin B, and its synthetic analog, Eribulin, detailing their significant anticancer properties and clinical applications. However, information pertaining to a distinct compound named this compound and its performance in animal models is not available.

Consequently, it is not possible to provide an article detailing the assessment of this compound's efficacy in disease models or its pharmacokinetic and biodistribution profiles in animal systems as per the requested outline. The scientific community has largely focused research efforts on Halichondrin B and the development of structurally simplified, yet potent, analogs like Eribulin, which has undergone extensive preclinical and clinical evaluation.

Researchers seeking information on the in vivo characteristics of novel halichondrin analogs are encouraged to consult primary research articles and patents that may describe the synthesis and evaluation of new derivatives. However, at present, "this compound" does not appear to be a designated name for a compound with published preclinical in vivo data.

Structure Activity Relationship Sar and Analogue Design

Systematic Structural Modifications of Neohalicholactone

Detailed reports on the systematic structural modification of the this compound scaffold to probe its pharmacophore are not extensively available in the public domain. The complex and stereochemically rich structure, featuring a nine-membered unsaturated lactone, a trans-disubstituted cyclopropane (B1198618) ring, and multiple stereocenters, presents a considerable challenge for synthetic modification. researchgate.net While the total synthesis confirmed the absolute configuration of the natural product, a systematic exploration of how modifications to its core structure impact biological activity has not been documented. acs.org

Correlation of Structural Features with Specific Biological Activities

A direct correlation between the specific structural features of this compound and its biological activities has not been established through the synthesis and testing of various analogues. The initial isolation reported its activity as a lipoxygenase inhibitor, but a detailed SAR map identifying which parts of the molecule are essential for this or other potential activities is not available. researchgate.net

Rational Design of Novel Compounds Based on the this compound Scaffold

The rational design of novel compounds using the this compound structure as a scaffold is not documented in peer-reviewed literature. Such an endeavor would require a foundational understanding of its SAR, which currently appears to be lacking. The total synthesis provides a route to access the core structure, which is the first step required before rational drug design and the generation of focused compound libraries can be undertaken. acs.orgresearchgate.net

Ecological and Chemoecological Significance

Role as a Marine Secondary Metabolite

Neohalicholactone is classified as a marine secondary metabolite. Unlike primary metabolites that are essential for the basic survival of an organism (e.g., growth, development, and reproduction), secondary metabolites are specialized compounds that are not directly involved in these fundamental processes. Instead, they are thought to play crucial roles in mediating an organism's interactions with its environment.

Marine sponges, such as Halichondria okadai, are sessile organisms and are particularly known for producing a vast and diverse arsenal (B13267) of secondary metabolites. These compounds are considered a key factor in their evolutionary success, enabling them to thrive in complex and competitive marine ecosystems. The production of these specialized molecules is often a response to environmental pressures, including predation, competition for space, and microbial fouling.

As an oxylipin, this compound is derived from the oxidation of fatty acids. In marine ecosystems, oxylipins are a well-established class of signaling molecules and chemical defense agents. Their production in marine organisms is often triggered by stress or injury, leading to a rapid enzymatic cascade that generates a variety of bioactive compounds.

Putative Ecological Functions in Producer Organisms

While direct experimental evidence for the ecological functions of this compound in Halichondria okadai and Laminaria sinclairii is not extensively documented, we can hypothesize its roles based on the known functions of similar compounds in other marine organisms.

In Halichondria okadai (Marine Sponge):

For a sessile organism like a sponge, chemical defenses are paramount for survival. The production of this compound could serve several putative functions:

Defense against Predation: Many marine invertebrates are deterred from feeding on sponges due to the presence of unpalatable or toxic secondary metabolites. Oxylipins, in general, are known to possess anti-feedant properties.

Antifouling Activity: The surface of a sponge is prime real estate for the settlement of larvae from other marine organisms (biofouling). The production and release of compounds like this compound could inhibit the settlement and growth of fouling organisms, keeping the sponge's surface clean for essential physiological processes such as filter-feeding.

Antimicrobial Defense: Sponges are constantly exposed to a high abundance of microorganisms in the surrounding seawater. Secondary metabolites often possess antimicrobial properties, protecting the sponge from pathogenic bacteria and fungi.

In Laminaria sinclairii (Brown Alga):

Marine algae also face significant ecological pressures. The potential roles of this compound in this brown alga could include:

Herbivore Deterrence: Similar to its role in sponges, this compound may act as a chemical defense against grazing by marine herbivores.

Allelopathy: The compound could be released into the surrounding water to inhibit the growth of competing algae or other organisms, a phenomenon known as allelopathy. This would allow Laminaria sinclairii to better compete for resources like light and nutrients.

Signaling Molecule: Oxylipins can act as signaling molecules in response to stress, such as wounding or pathogen attack, triggering a cascade of defensive responses within the alga.

The following table summarizes the putative ecological functions of this compound in its producer organisms based on the functions of related compounds.

| Producer Organism | Putative Ecological Function | Inferred Mechanism of Action |

| Halichondria okadai | Defense against Predation | Acts as an anti-feedant, making the sponge unpalatable to predators. |

| Antifouling Activity | Inhibits the settlement and growth of larvae and microorganisms on the sponge surface. | |

| Antimicrobial Defense | Protects the sponge from infection by pathogenic bacteria and fungi. | |

| Laminaria sinclairii | Herbivore Deterrence | Deters grazing by marine herbivores through unpalatability or toxicity. |

| Allelopathy | Inhibits the growth of nearby competing organisms. | |

| Stress Signaling | Acts as an internal signal to activate defense responses upon injury or infection. |

Defensive Mechanisms and Inter-species Chemical Interactions

The chemical structure of this compound, featuring a lactone ring and a fatty acid-derived chain, is indicative of its potential to interact with biological membranes and enzyme systems of other organisms. This interaction is the basis for its likely role in defensive mechanisms and inter-species chemical communication.

The primary defensive mechanism of this compound is likely to be chemical defense . This can be manifested in several ways:

Deterrence: The taste or toxicity of the compound could deter potential predators or herbivores from consuming the organism.

Inhibition of Biological Processes: this compound could interfere with key physiological processes in other organisms. For instance, as an oxylipin, it might disrupt cell signaling pathways, enzyme functions, or membrane integrity in competitors, predators, or fouling organisms.

Inter-species chemical interactions mediated by this compound could include:

Competition: In the context of allelopathy, the release of this compound by Laminaria sinclairii could negatively impact the growth and survival of competing seaweeds or invertebrates, thereby securing more resources for itself.

Symbiotic Interactions: While not documented for this compound, some secondary metabolites are known to mediate symbiotic relationships. It is conceivable, though not proven, that this compound could play a role in structuring the microbial communities associated with its producer organisms.

Further research, including targeted ecological studies and bioassays, is necessary to elucidate the specific and precise ecological roles of this compound. Such studies would involve testing the effects of the purified compound on relevant predators, competitors, and fouling organisms to confirm the hypothesized defensive and interactive functions.

Future Research Directions and Translational Perspectives

Advancements in Biosynthetic Pathway Engineering

The biosynthesis of neohalicholactone, like many marine polyketides, is presumed to originate from a complex enzymatic cascade within its source organism, the marine sponge Halichondria okadai. digitallibrary.co.in However, the specific polyketide synthase (PKS) gene cluster responsible for its assembly has yet to be identified and characterized. Future research efforts should be directed towards metagenomic and transcriptomic analyses of H. okadai and its associated microbial symbionts to pinpoint the biosynthetic machinery.

Once the gene cluster is identified, advancements in biosynthetic pathway engineering could be leveraged to:

Heterologously express the biosynthetic pathway in a more tractable host organism, such as Escherichia coli or Saccharomyces cerevisiae. This would enable a sustainable and scalable production of this compound, overcoming the supply limitations associated with isolation from its natural source.

Elucidate the function of individual enzymatic domains within the PKS assembly line. This knowledge can be used to manipulate the biosynthetic pathway to generate novel, non-natural analogs of this compound with potentially improved biological activities.

Introduce targeted mutations into the PKS genes to alter substrate specificity or stereochemical control, leading to the creation of a library of this compound derivatives.

Novel Approaches in Asymmetric Total Synthesis

The total synthesis of this compound has been successfully achieved, serving to confirm its absolute configuration. These initial synthetic routes have provided valuable insights into the construction of its unique molecular architecture. However, future endeavors in asymmetric total synthesis could focus on developing more efficient and versatile strategies.

Key areas for advancement include:

Exploration of novel catalytic asymmetric methodologies for the stereoselective construction of key stereocenters, reducing the reliance on chiral pool starting materials.

Application of flow chemistry techniques to streamline multi-step sequences and facilitate the rapid synthesis of analogs for structure-activity relationship (SAR) studies.

A review of existing synthetic approaches reveals several key transformations that have been employed, as detailed in the table below.

| Step | Reagent/Method | Purpose |

| Macrolactonization | Yamaguchi method | Formation of the nine-membered lactone ring |

| Coupling | Cr(II)/Ni(II) mediated coupling | Connection of key fragments |

| Wittig reaction | cis-selective Wittig reaction | Formation of specific carbon-carbon double bonds |

Future synthetic work could build upon these established methods by incorporating more innovative and sustainable chemical transformations.

Comprehensive Elucidation of Underexplored Biological Activities

Initial biological screening of this compound has revealed weak inhibitory activity against lipoxygenase. digitallibrary.co.in However, a comprehensive evaluation of its bioactivity profile remains largely unexplored. The structural novelty of this compound suggests that it may interact with a range of biological targets, and a systematic investigation is warranted.

Future research should involve:

Broad-spectrum biological screening against a diverse panel of targets, including various enzymes, receptors, and cancer cell lines.

Target identification and validation studies for any confirmed biological activities to elucidate the mechanism of action at the molecular level.

Investigation of potential synergistic effects with known therapeutic agents.

The known biological activity of this compound is summarized in the table below.

| Biological Target | Activity |

| Lipoxygenase | Weak inhibitory activity |

Expanding this limited dataset through comprehensive screening is a critical step towards understanding the therapeutic potential of this marine natural product.

Chemoinformatic and Computational Screening for Analog Discovery

Chemoinformatic and computational tools offer a powerful and efficient means to explore the chemical space around the this compound scaffold and to identify novel analogs with enhanced biological properties. While specific computational studies on this compound are currently lacking, the application of these methods holds significant promise.

Future computational efforts could include:

Development of a quantitative structure-activity relationship (QSAR) model , once sufficient biological data is available, to guide the design of more potent analogs.

Virtual screening of large compound libraries to identify molecules with similar structural features or predicted binding affinities to relevant biological targets.

In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling of designed analogs to prioritize candidates with favorable drug-like properties for synthesis and biological evaluation.

Methodological Integration for Enhanced Research Efficiency

To accelerate the research and development of this compound and its derivatives, an integrated methodological approach is essential. This would involve the seamless combination of the aforementioned research areas to create a synergistic workflow.

An integrated research program for this compound could be structured as follows:

Biosynthetic and Synthetic Synergy: Insights from the elucidation of the biosynthetic pathway could inform the design of more efficient synthetic routes. Conversely, synthetic analogs could be used as probes to study the biosynthetic enzymes.

Computational and Experimental Feedback Loop: Computational predictions of biological activity and drug-like properties would guide the synthesis of a focused library of analogs. The experimental results from the biological evaluation of these compounds would then be used to refine and improve the computational models.

Early-Stage Translational Assessment: Promising candidates identified through this integrated approach would be subjected to early-stage translational studies, including preliminary pharmacokinetic and in vivo efficacy assessments, to gauge their potential for further development.

By adopting these future research directions and embracing a collaborative and integrated approach, the scientific community can unlock the full potential of this compound, paving the way for the discovery of new scientific knowledge and potentially novel therapeutic agents.

Q & A

Q. What are the key synthetic strategies for constructing the nine-membered lactone ring in neohalicholactone?

The nine-membered lactone ring is synthesized via ring-closing metathesis (RCM) using Grubbs catalysts. For example, treatment of ester intermediate 11 with Grubbs' first-generation catalyst (RuCl₂=CHPh(Cy₃P)) in refluxing CH₂Cl₂ for 24 hours yields the lactone 5 (64% yield) . Second-generation catalysts (e.g., RuCl₂(IMes)(H₂ITap)) improve efficiency (76% yield in 16 hours under high dilution) by reducing dimerization side products .

Q. How is stereochemical control achieved during cyclopropane formation in this compound synthesis?

Stereoselective cyclopropanation is achieved via Simmons-Smith reactions starting from (R)-2,3-O-isopropylidene glyceraldehyde (8 ). Allylmagnesium bromide addition to cyclopropyl carboxaldehyde produces homoallyl alcohols (6/6a ) with diastereomeric ratios (1:1), which are resolved via IBX oxidation followed by K-selectride reduction (9:1 selectivity) . Chelation-controlled Cram’s model governs stereochemistry, where cyclopropyl/carbonyl π-orbital interactions stabilize specific conformers .

Q. What analytical methods confirm the structural integrity of this compound intermediates?

- NMR spectroscopy : ¹H and ¹³C NMR verify olefin geometry (e.g., cis-olefin protons at 5.46 ppm) and lactone carbonyl signals (173.7 ppm) .

- IR spectroscopy : Lactone rings show absorption at ~1739 cm⁻¹, while ester carbonyls appear at 1725 cm⁻¹ .

- Chiral resolution : Modified Mosher’s method using S-MTPA esters distinguishes R/S configurations via ¹H NMR chemical shift differences (e.g., C6 stereochemistry in 6a ) .

Advanced Research Questions

Q. How do researchers resolve contradictions in stereochemical outcomes during hydrogenation of cyclopropyl ketones?

Conflicting stereoselectivity (e.g., Lautens’ S-(cis) vs. Shuto’s S-(trans) models) arises from reagent steric effects. For example:

- DIBAL-H favors S-(trans) conformers due to minimized steric clashes between cyclopropyl and bulky isobutyl groups .

- K-selectride (with three tert-butyl groups) induces Re-face attack, yielding S-configuration alcohols (dr 9:1) . Resolution involves conformational analysis (e.g., X-ray crystallography or DFT modeling) and empirical validation via Mosher’s esters .

Q. What methodologies optimize diastereomer separation in this compound synthesis?

Diastereomers (e.g., 6/6a ) are separated via:

Q. How do reaction conditions influence dimer formation during RCM?

Dimerization (e.g., 12 in Scheme 3) is mitigated by:

- High dilution : Reducing substrate concentration (e.g., 0.34 mmol in 200 mL CH₂Cl₂) minimizes intermolecular metathesis .

- Catalyst selection : Grubbs’ second-generation catalysts enhance intramolecular cyclization efficiency (76% lactone vs. 11% dimer) .

Methodological Best Practices

Validating synthetic steps in this compound research :

- Reproducibility : Document solvent purification (e.g., anhydrous CH₂Cl₂ via alumina columns), catalyst activation (e.g., Ti(Oi-Pr)₄ for RCM), and reaction monitoring (TLC Rf values) .

- Elemental analysis : Match calculated vs. observed C/H ratios (e.g., C₁₆H₂₄O₄: Calcd. C 69.55%, H 9.15%; Found C 69.55%, H 9.15%) .

Addressing data contradictions in stereochemical assignments :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.